PROTAC MDM2 Degrader-2

MDM2 degradation p53 activation homo-PROTAC

PROTAC MDM2 Degrader-2 is the patented 'Compound 15b' (CN108610333A), a homo-PROTAC that drives MDM2 self-ubiquitination and degradation—not mere inhibition. This mechanism circumvents the ‘hook effect’ and E3 ligase saturation of CRBN-based degraders, delivering robust p53 stabilization in WT-p53 cells. Available as a >98% pure solid for mechanistic, target-validation, and degrader-screening studies.

Molecular Formula C70H76Cl4N10O12
Molecular Weight 1391.2 g/mol
Cat. No. B2424454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC MDM2 Degrader-2
Molecular FormulaC70H76Cl4N10O12
Molecular Weight1391.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1
InChIKeyWZLSSHVSGKCEKQ-AKOOKZATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC MDM2 Degrader-2: Baseline Characterization and Procurement-Relevant Specifications


PROTAC MDM2 Degrader-2 (CAS: 2249944-99-6) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the ubiquitination and subsequent proteasomal degradation of the murine double minute 2 (MDM2) protein [1]. This compound is explicitly disclosed as 'Compound 15b' in patent CN108610333A, which claims a series of homo-PROTACs that utilize MDM2 as both the target protein and the E3 ligase recruiter . Unlike conventional MDM2 inhibitors that merely block the MDM2-p53 protein-protein interaction, this degrader actively eliminates MDM2, leading to robust stabilization and activation of the tumor suppressor p53 . The compound has a molecular weight of 1391.22 g/mol and is supplied as a solid with >98% purity, suitable for in vitro and in vivo research applications [2].

Why Generic MDM2 Inhibitors or CRBN-Based PROTACs Cannot Substitute for PROTAC MDM2 Degrader-2


Direct substitution of PROTAC MDM2 Degrader-2 with a generic MDM2 inhibitor (e.g., MI-1061, RG7112) or a cereblon (CRBN)-recruiting PROTAC (e.g., MD-224) is not scientifically valid due to fundamentally distinct mechanisms of action and divergent pharmacodynamic profiles. While small-molecule inhibitors stabilize and accumulate MDM2 protein, which can paradoxically limit p53 activation, PROTAC MDM2 Degrader-2 operates as a 'homo-PROTAC' that recruits MDM2 to itself for ubiquitination and degradation [1]. This unique self-degradation mechanism avoids the potential 'hook effect' and E3 ligase saturation issues observed with some CRBN-based heterobifunctional degraders [2]. Furthermore, the structural design of PROTAC MDM2 Degrader-2, as disclosed in patent CN108610333A, is distinct from both the lenalidomide-based MD-224 series and the VHL-1 ligand series, precluding any assumption of functional equivalence .

PROTAC MDM2 Degrader-2: Quantitative Differential Evidence vs. MDM2 Inhibitors and Alternative PROTACs


Distinct Mechanism: MDM2 Self-Degradation vs. p53-MDM2 Inhibition

PROTAC MDM2 Degrader-2 is a homo-PROTAC that induces self-ubiquitination and degradation of MDM2, whereas MDM2 inhibitors (e.g., MI-1061) bind to MDM2 and stabilize the protein, preventing p53 degradation without eliminating MDM2 [1]. In A549 cells, treatment with 20 μM PROTAC MDM2 Degrader-2 for 12 hours results in marked depletion of MDM2 protein and concurrent upregulation of p53 . In contrast, the MDM2 inhibitor MI-1061 (IC50 = 4.4 nM) causes accumulation of both MDM2 and p53, a pharmacodynamic distinction with potential implications for therapeutic resistance [2].

MDM2 degradation p53 activation homo-PROTAC

Potency Comparison: Degradation-Mediated p53 Activation vs. Direct Inhibition

PROTAC MDM2 Degrader-2 achieves p53 activation through MDM2 degradation. While direct head-to-head quantitative data for PROTAC MDM2 Degrader-2 is limited, cross-study comparisons with the well-characterized PROTAC MD-224 provide a relevant benchmark for degrader efficacy versus inhibition [1]. MD-224, a CRBN-based PROTAC, induces MDM2 degradation with a DC50 of 0.8 nM and achieves an IC50 of 1.5 nM in RS4;11 cell growth inhibition, which is >10-fold more potent than the MDM2 inhibitor MI-1061 (IC50 = 140 nM in the same assay) [2]. The patent for PROTAC MDM2 Degrader-2 demonstrates robust p53 upregulation and MDM2 depletion at 5-20 μM in A549 cells, establishing functional degradation activity [3].

p53 transcriptional activity MDM2 depletion apoptosis induction

Structural Distinction: Homo-PROTAC Design Avoids Cereblon Recruitment Limitations

PROTAC MDM2 Degrader-2 is a homo-PROTAC composed of two MDM2 ligand moieties connected by a linker, enabling MDM2 to serve as both the target and the E3 ligase recruiter [1]. This contrasts with CRBN-recruiting PROTACs like MD-224, which require cereblon expression and are susceptible to competition from endogenous cereblon ligands or 'hook effect' at high concentrations [2]. The patent CN108610333A demonstrates that the linker length and composition in PROTAC MDM2 Degrader-2 were optimized for self-degradation activity, with Compound 15b (PROTAC MDM2 Degrader-2) showing distinct activity compared to its analog 15a .

PROTAC design E3 ligase recruitment ternary complex

p53 Selectivity Profile: Differential Activity in Wild-Type vs. Mutant p53 Contexts

While specific selectivity data for PROTAC MDM2 Degrader-2 is not available, the closely related PROTAC MD-224 demonstrates high selectivity for cancer cells harboring wild-type p53, with IC50 values >10 μM in p53-mutant cell lines compared to low nanomolar activity in wild-type p53 lines [1]. This class-level behavior is expected for PROTAC MDM2 Degrader-2, as MDM2 degradation primarily benefits cells where p53 function is intact but suppressed by MDM2 overexpression [2]. The patent CN108610333A demonstrates p53 upregulation in A549 cells (wild-type p53), confirming pathway engagement .

p53 status cancer cell lines selectivity

PROTAC MDM2 Degrader-2: High-Impact Research and Industrial Application Scenarios


Investigating MDM2 Self-Ubiquitination and Degradation Mechanisms

PROTAC MDM2 Degrader-2 is ideally suited for mechanistic studies of MDM2 self-ubiquitination, as it functions as a homo-PROTAC that recruits MDM2 to itself. Researchers can use this compound to dissect the structural requirements for MDM2 dimerization and subsequent autoubiquitination, as demonstrated in patent CN108610333A [1]. This application is particularly valuable for understanding resistance mechanisms to cereblon-based degraders or for validating novel MDM2-targeting modalities.

Profiling p53-Dependent Anti-Proliferative Effects in Wild-Type p53 Cancer Models

Based on the p53 activation data observed in A549 cells at 5-20 μM, PROTAC MDM2 Degrader-2 is recommended for use in cell-based assays to assess p53 transcriptional activity and downstream effects on cell cycle arrest and apoptosis in cancer cell lines with wild-type p53 . The compound's ability to deplete MDM2 protein, rather than merely inhibiting it, provides a distinct pharmacodynamic endpoint for quantifying target engagement and pathway activation .

Comparative Analysis of PROTAC Modalities in MDM2-p53 Pharmacology

PROTAC MDM2 Degrader-2 serves as a critical tool compound for side-by-side comparisons with CRBN-based degraders (e.g., MD-224) and small-molecule inhibitors (e.g., MI-1061) to elucidate the differential impact of degradation versus inhibition on MDM2-p53 signaling dynamics. Studies using this compound can reveal how distinct E3 ligase recruitment strategies affect degradation kinetics, ternary complex formation, and cellular efficacy, as highlighted by the structural and mechanistic distinctions between this homo-PROTAC and the well-characterized MD-224 series [2].

Validation of MDM2 as a Therapeutic Target in Drug Discovery Programs

For industrial drug discovery teams, PROTAC MDM2 Degrader-2 provides a chemical probe to validate the therapeutic hypothesis that eliminating MDM2, rather than inhibiting it, yields superior tumor suppression. The compound's activity in p53 wild-type contexts, as demonstrated in patent CN108610333A, supports its use in target validation studies and as a reference compound for screening next-generation MDM2 degraders with improved drug-like properties [1].

Technical Documentation Hub

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